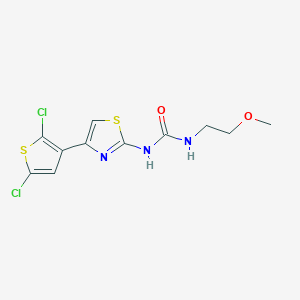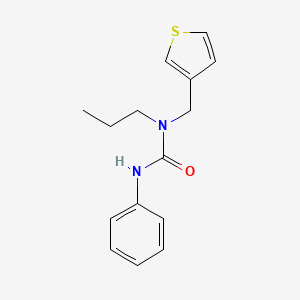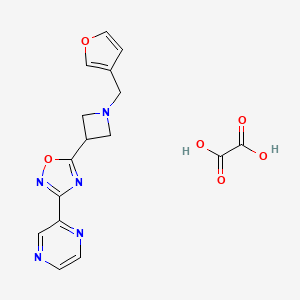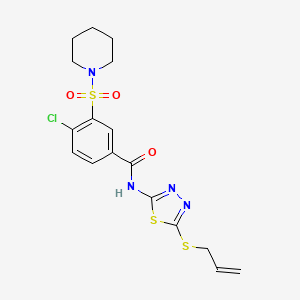
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea, also known as DTTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DTTU is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Urea Derivatives and Plant Biology
Urea derivatives, including those structurally related to the compound , have shown promising biological activities, such as cytokinin-like activity, which influences cell division and differentiation in plants. This activity is crucial for in vitro plant morphogenesis studies. Research has identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting the potential application of such compounds in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).
Urea Derivatives as Antimicrobial Agents
Certain urea derivatives have been synthesized and tested for their antimicrobial properties. For instance, derivatives of thiazolidinones, which may have structural similarities to the compound , have exhibited broad spectrum biological activities including anticonvulsant, analgesic, and anti-inflammatory effects. Specific derivatives showed significant anthelmintic activity against Perituma posthuma, suggesting potential applications of urea derivatives as antimicrobial agents (Sarkar, Dwivedi, & Chauhan, 2013).
Antioxidant and Enzyme Inhibition Activities
Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their enzyme inhibition activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as for their antioxidant capacities. These compounds showed significant inhibitory activity against both cholinesterases, with certain derivatives being more potent than standard drugs like galantamine. This indicates the potential use of urea derivatives in the treatment of diseases related to oxidative stress and enzyme dysregulation (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Potential Anticancer Applications
Research into urea derivatives also extends into the field of cancer treatment. Some studies have synthesized and tested urea derivatives for their antiproliferative activities against various cancer cell lines. For example, certain alkylurea derivatives synthesized as dual inhibitors for PI3K and mTOR showed reduced toxicity and potent antiproliferative activity in vitro, suggesting their potential as anticancer agents with lower side effects (Xie et al., 2015).
Propriétés
IUPAC Name |
1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S2/c1-18-3-2-14-10(17)16-11-15-7(5-19-11)6-4-8(12)20-9(6)13/h4-5H,2-3H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESDYLWLLHVVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)



![N-[3-[4-[(1,3-Dioxoisoindol-2-yl)methyl]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3007401.png)


![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)


![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)
